3-(4-Methylphenyl)cyclohex-2-en-1-one
Description
Properties
CAS No. |
5011-06-3 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-9H,2-4H2,1H3 |
InChI Key |
RBOQSOBLPPMHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The sequential Boron-Heck and Suzuki coupling strategy enables the direct introduction of a 4-methylphenyl group at the β-position of 2-cyclohexen-1-one. In the first stage, 2-cyclohexen-1-one undergoes a palladium-catalyzed Boron-Heck reaction with 4-iodophenylboronic acid in N,N-dimethylformamide (DMF) at 20°C under oxygen atmosphere, utilizing palladium diacetate and 2,9-dimethyl-1,10-phenanthroline as ligands. This step forms a boronate intermediate, which subsequently participates in a Suzuki coupling with phenylboronic acid at 90°C under inert atmosphere, facilitated by sodium hydroxide.
Optimization and Yield
Critical parameters include:
- Catalyst loading : 5 mol% palladium diacetate ensures efficient cross-coupling while minimizing side reactions.
- Solvent selection : DMF enhances solubility of boronic acids and stabilizes the palladium intermediate.
- Temperature control : The initial low-temperature step (20°C) prevents premature cyclization, while the second stage (90°C) accelerates transmetallation.
This two-step process achieves a 67% isolated yield, with purification via flash column chromatography using petroleum ether-ethyl acetate gradients.
Grignard Addition-Oxidation Sequence
Substrate Preparation and Reactivity
3-Substituted 2-cyclohexenones are synthesized via Grignard reagent addition to 3-ethoxy-2-cyclohexenone, followed by acidic workup and oxidation. For 3-(4-methylphenyl)cyclohex-2-en-1-one, 4-methylphenylmagnesium bromide (1.5–2.0 equiv) is added dropwise to 3-ethoxy-2-cyclohexenone in tetrahydrofuran (THF) at 0°C. Quenching with dilute HCl and extraction with ethyl acetate yields the tertiary alcohol intermediate, which is oxidized using palladium(II) trifluoroacetate in acetic acid under oxygen atmosphere.
Yield and Purification
This method affords 72–85% yield after column chromatography (petroleum ether:ethyl acetate = 5:1). Key advantages include:
- Functional group tolerance : Compatible with electron-donating and withdrawing substituents on the aryl Grignard reagent.
- Scalability : Demonstrated at 10 mmol scale without significant yield drop.
Michael Addition-Cyclization Approach
Synthetic Pathway
A Michael addition between methyl acetoacetate and 4-methylchalcone derivatives, followed by base-mediated cyclization, generates the target compound. In a representative procedure, piperidine (40 mol%) catalyzes the condensation of 4-methylbenzaldehyde with methyl acetoacetate in ethanol at 80°C, forming a diketone intermediate. Subsequent treatment with sodium hydroxide in aqueous ethanol induces cyclodehydration, yielding this compound.
Reaction Conditions and Outcomes
- Cyclization efficiency : 85% yield achieved after 6 hours under reflux.
- Stereochemical control : The reaction proceeds via an enolate intermediate, favoring the thermodynamically stable trans-diastereomer.
Purification via silica gel chromatography (petroleum ether:ethyl acetate = 10:1) isolates the product as a white crystalline solid.
Claisen-Schmidt Condensation Adapted for Cyclohexenones
Methodology Development
Adapting the Claisen-Schmidt condensation, 4-methylacetophenone reacts with cyclohexanone in the presence of sodium hydroxide (20% aqueous) at room temperature. The aldol adduct undergoes acid-catalyzed dehydration (e.g., p-toluenesulfonic acid in toluene) to form the α,β-unsaturated ketone, which is hydrogenated selectively to the cyclohexenone derivative using palladium on carbon.
Yield and Practical Considerations
- Dehydration efficiency : 90% conversion achieved under Dean-Stark conditions for water removal.
- Selective hydrogenation : Palladium catalysis (5 mol%) in ethyl acetate at 50 psi H₂ pressure affords 78% yield.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorption bands at 1718 cm⁻¹ (C=O stretch) and 1654 cm⁻¹ (C=C stretch), confirming the enone structure.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 3-(4-Methylphenyl)cyclohex-2-en-1-one serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo oxidation, reduction, and substitution reactions to yield various products, expanding its utility in chemical synthesis.
- Biology: The compound is instrumental in studies related to enzyme interactions and metabolic pathways. Its interaction with molecular targets, such as enzymes and receptors, influences metabolic pathways and cellular processes.
- Medicine: Research explores the potential of this compound as a precursor for pharmaceutical compounds.
- Industry: This compound is utilized in the production of fragrances and flavoring agents.
Chemical Reactions and Analysis
This compound undergoes several types of chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Preparation Methods
This compound can be synthesized through several methods:
- One common approach involves the reaction of 4-methylphenylmagnesium bromide with cyclohex-2-en-1-one under controlled conditions.
- Another method includes the use of Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Data Table
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone
- Structural Difference : The 4-methylphenyl group is at position 5 instead of position 3, and a methyl group replaces the ketone’s conjugation partner at position 3.
- Impact: Reactivity: Reduced conjugation between the aryl group and the enone system due to positional isomerism, leading to slower Diels-Alder reactivity compared to the target compound. Physical Properties: Higher melting point (178–180°C) due to tighter crystal packing from the 5-substituted aryl group.
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one
- Structural Difference : Dual substitution with 4-methylphenyl (position 5) and phenyl (position 3).
- Impact: Steric Effects: The additional phenyl group introduces steric hindrance, reducing accessibility for nucleophilic attack at the ketone. Crystallinity: Crystal structure (monoclinic, space group P2₁/c) shows intermolecular C–H···O interactions, stabilizing the lattice more effectively than the target compound.
Substituent Variation
Methyl (1S,6S)-6-(4-Chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate
- Structural Difference : A 4-chlorophenyl group at position 6 and a carboxylate ester at position 1.
- Impact: Electronic Effects: The electron-withdrawing chlorine atom increases electrophilicity at the enone, accelerating Michael addition rates (e.g., with amines or thiols). Spectroscopy: IR carbonyl stretch at 1718 cm⁻¹ (ester) and 1654 cm⁻¹ (enone), distinct from the target compound’s single ketone band (~1700 cm⁻¹).
2-Hydroxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one
- Structural Difference : Hydroxyl group at position 2 and methoxy substituent on the aryl ring.
- Impact: Solubility: Enhanced water solubility due to hydrogen bonding from the hydroxyl group. Reactivity: The methoxy group donates electrons, stabilizing the enone system and reducing susceptibility to oxidation.
Backbone Modification
4-Phenylcyclohex-3-en-1-one
- Structural Difference : Double bond at position 3 (vs. position 2 in the target compound).
- Impact :
- Conjugation : Reduced conjugation between the ketone and the double bond, lowering UV absorption intensity (λmax ~240 nm vs. 265 nm for the target compound).
- Thermal Stability : Lower melting point (92–94°C) due to weaker intermolecular interactions.
Research Implications
The structural nuances of 3-(4-methylphenyl)cyclohex-2-en-1-one and its analogs underscore the importance of substituent positioning and electronic effects in modulating reactivity and physical properties. For instance:
Q & A
Q. What are the common synthetic routes for 3-(4-Methylphenyl)cyclohex-2-en-1-one, and what spectroscopic techniques are used for characterization?
Methodological Answer: The synthesis of this compound often involves condensation reactions or Baylis-Hillman-type protocols . For example, analogous compounds are synthesized via:
- Aldol condensation : Reacting cyclohexenone derivatives with substituted benzaldehydes under basic conditions (e.g., Knoevenagel reaction) .
- Baylis-Hillman reaction : Utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst to couple α,β-unsaturated carbonyl compounds with electrophiles .
Characterization typically employs:
Q. How is the crystal structure of this compound determined, and what software is typically employed?
Methodological Answer: Crystal structure determination involves:
Single-crystal X-ray diffraction (SC-XRD) : Data collected at low temperatures (e.g., 150 K) to minimize thermal motion .
Structure solution :
- SHELXS/SHELXD : For initial phase determination via direct methods .
- SHELXL : For refinement of atomic coordinates, displacement parameters, and hydrogen bonding .
Visualization :
- ORTEP-3 : To generate thermal ellipsoid plots and analyze molecular geometry .
- WinGX : A suite for data integration, reduction, and publication-ready figures .
Example Crystallographic Data (Analogous Compound):
| Parameter | Value (from ) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell (Å, °) | a=4.96, b=30.73, c=11.07, β=93.27 |
| Z | 4 |
| V (ų) | 1685.44 |
| R-factor | ~0.05 (typical for SHELXL-refined structures) |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?
Methodological Answer: Contradictions may arise from:
- Disorder in the lattice : Use PART commands in SHELXL to model split positions .
- Overlapping peaks : Apply TREF/TWIN commands for twinned crystals .
- Hydrogen placement : Utilize HFIX constraints for geometrically idealized H-atoms or refine freely if data resolution permits (< 0.8 Å) .
- Validation tools :
Q. What role do weak intermolecular interactions play in the crystal packing of this compound?
Methodological Answer: Weak interactions (e.g., C–H···O ) stabilize the crystal lattice:
- Graph set analysis : Classify hydrogen-bonding patterns (e.g., D(2) for dimeric motifs) .
- Packing motifs : For this compound analogs, C–H···O interactions form sheets parallel to (020) planes (Figure 1, ).
- Energy calculations : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., 15–20% from H···O contacts) .
Key Observation : The dihedral angle between the 4-methylphenyl ring and cyclohexenone core (~53.5°) influences packing by modulating steric hindrance and interaction accessibility .
Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of the cyclohexenone core?
Methodological Answer: Substituents (e.g., methyl, halogen) alter:
- Electron density : Electron-donating groups (e.g., –CH₃) increase nucleophilicity at the carbonyl carbon, enhancing reactivity toward nucleophilic additions .
- Conformational flexibility : Steric bulk from substituents restricts rotation, favoring specific tautomers or reaction pathways (e.g., enolization) .
- Spectroscopic shifts :
Case Study : In 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one (), the methyl group enhances crystal packing via van der Waals interactions, while the phenyl group increases π-stacking propensity.
Q. Data Contradictions and Resolution
- Synthetic yields : Discrepancies in reported yields (e.g., 60–80%) may stem from solvent purity or catalyst aging. Replicate reactions under inert atmospheres (N₂/Ar) and monitor via TLC .
- Crystallographic R-factors : Higher R-values (>0.08) in low-resolution data require re-measurement or alternative refinement strategies (e.g., using JANA2006 for modulated structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
